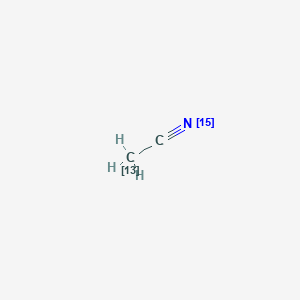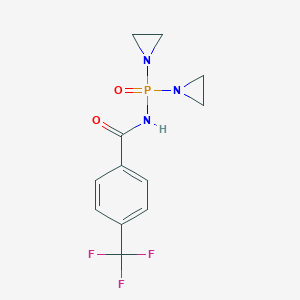
N-(Bis(1-aziridinyl)phosphinyl)-p-trifluoromethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Bis(1-aziridinyl)phosphinyl)-p-trifluoromethylbenzamide, commonly known as BzpT, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in cancer treatment. BzpT belongs to the class of compounds known as DNA alkylating agents, which are known to cause damage to the DNA molecule and disrupt its normal functioning.
Mecanismo De Acción
BzpT exerts its anticancer effects by forming covalent bonds with the DNA molecule, leading to the formation of DNA adducts. These adducts cause structural changes in the DNA molecule, leading to the disruption of DNA replication and transcription. The accumulation of DNA damage ultimately leads to cell cycle arrest and apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
BzpT has been found to cause DNA damage in cancer cells, leading to cell cycle arrest and apoptosis. It has also been shown to enhance the efficacy of radiation therapy in cancer treatment. However, BzpT has been found to be toxic to normal cells as well, leading to potential side effects such as bone marrow suppression and gastrointestinal toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using BzpT in lab experiments include its potential as a potent anticancer agent and its ability to enhance the efficacy of radiation therapy. However, the limitations of using BzpT in lab experiments include its toxicity to normal cells and the potential for drug resistance development.
Direcciones Futuras
For research on BzpT include the development of more potent analogs with reduced toxicity to normal cells. Furthermore, the combination of BzpT with other anticancer agents may lead to enhanced efficacy and reduced toxicity. The identification of biomarkers for BzpT sensitivity may also lead to personalized cancer treatment strategies. Additionally, the potential use of BzpT in combination with immunotherapy may lead to improved outcomes in cancer treatment.
Métodos De Síntesis
The synthesis of BzpT involves the reaction of p-trifluoromethylbenzoyl chloride with bis(1-aziridinyl)phosphine. The reaction is carried out in the presence of a base such as triethylamine, and the final product is obtained after purification through column chromatography. The purity of the product is determined through various analytical techniques such as NMR and mass spectrometry.
Aplicaciones Científicas De Investigación
BzpT has shown promising results in preclinical studies as a potential anticancer agent. It has been shown to induce DNA damage in cancer cells, leading to cell cycle arrest and apoptosis. BzpT has also been found to enhance the efficacy of radiation therapy in cancer treatment. Furthermore, BzpT has shown activity against drug-resistant cancer cells, making it a potential candidate for the treatment of refractory cancers.
Propiedades
Número CAS |
1766-62-7 |
|---|---|
Nombre del producto |
N-(Bis(1-aziridinyl)phosphinyl)-p-trifluoromethylbenzamide |
Fórmula molecular |
C12H13F3N3O2P |
Peso molecular |
319.22 g/mol |
Nombre IUPAC |
N-[bis(aziridin-1-yl)phosphoryl]-4-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C12H13F3N3O2P/c13-12(14,15)10-3-1-9(2-4-10)11(19)16-21(20,17-5-6-17)18-7-8-18/h1-4H,5-8H2,(H,16,19,20) |
Clave InChI |
XUEXERYPJFMZOH-UHFFFAOYSA-N |
SMILES |
C1CN1P(=O)(NC(=O)C2=CC=C(C=C2)C(F)(F)F)N3CC3 |
SMILES canónico |
C1CN1P(=O)(NC(=O)C2=CC=C(C=C2)C(F)(F)F)N3CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



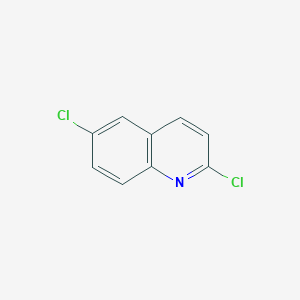
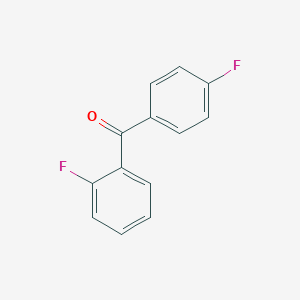
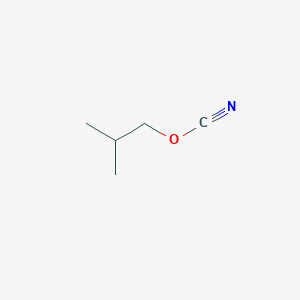
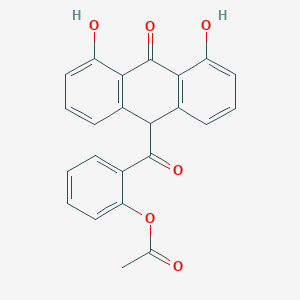
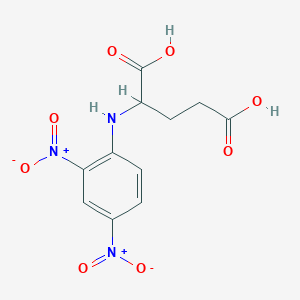
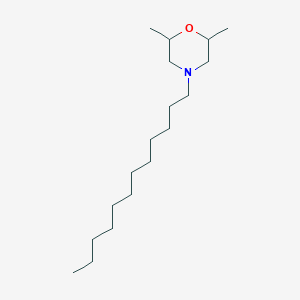
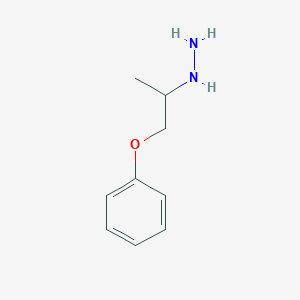
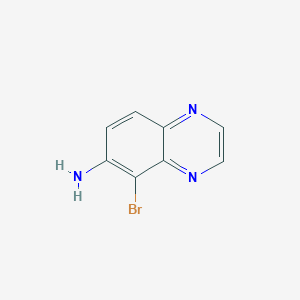
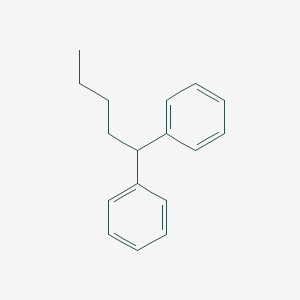
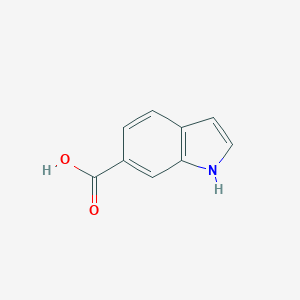
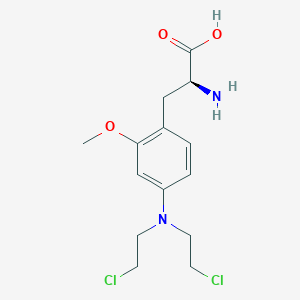
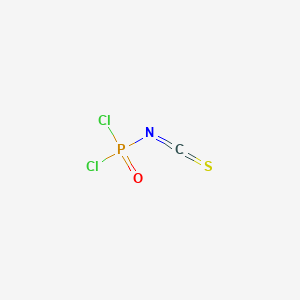
![Bicyclo[2.2.1]heptane-1-carbonyl chloride, 4,7,7-trimethyl-3-oxo-, (1S)-(9CI)](/img/structure/B154394.png)
